5-nitro-1H-1,2,4-triazol-3-amine;hydrate
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Overview
Description
5-nitro-1H-1,2,4-triazol-3-amine;hydrate is a nitrogen-rich heterocyclic compound. It is known for its energetic properties and is often studied for its potential applications in various fields, including chemistry, biology, and industry. The compound consists of a triazole ring substituted with a nitro group and an amine group, and it is typically found in its hydrated form.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitro-1H-1,2,4-triazol-3-amine;hydrate typically involves the nitration of 1,2,4-triazole derivatives. One common method includes the nitration of 1,2,4-triazol-3-amine using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to prevent decomposition of the product. The resulting compound is then purified and crystallized to obtain the hydrated form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the nitration process.
Chemical Reactions Analysis
Types of Reactions
5-nitro-1H-1,2,4-triazol-3-amine;hydrate undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Halogenating agents or other electrophiles in the presence of a base.
Major Products Formed
Oxidation: Formation of higher oxidation state compounds.
Reduction: Formation of 1,2,4-triazol-3-amine.
Substitution: Formation of various substituted triazole derivatives.
Scientific Research Applications
5-nitro-1H-1,2,4-triazol-3-amine;hydrate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other nitrogen-rich heterocycles and energetic materials.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of high-energy materials and explosives.
Mechanism of Action
The mechanism of action of 5-nitro-1H-1,2,4-triazol-3-amine;hydrate involves its interaction with molecular targets through its nitro and amine groups. The nitro group can undergo redox reactions, while the amine group can form hydrogen bonds and participate in nucleophilic attacks. These interactions can lead to the formation of reactive intermediates that exert various effects, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
3-nitro-1,2,4-triazol-5-one: Another nitrogen-rich heterocycle with similar energetic properties.
1-(3,5-dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: A compound with multiple nitro groups, known for its high thermal stability and energetic performance.
Uniqueness
5-nitro-1H-1,2,4-triazol-3-amine;hydrate is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and physical properties. Its hydrated form also influences its reactivity and stability, making it a valuable compound for various applications.
Properties
CAS No. |
137992-38-2 |
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Molecular Formula |
C2H5N5O3 |
Molecular Weight |
147.09 g/mol |
IUPAC Name |
5-nitro-1H-1,2,4-triazol-3-amine;hydrate |
InChI |
InChI=1S/C2H3N5O2.H2O/c3-1-4-2(6-5-1)7(8)9;/h(H3,3,4,5,6);1H2 |
InChI Key |
MMLZIQGCJLOLCH-UHFFFAOYSA-N |
Canonical SMILES |
C1(=NNC(=N1)[N+](=O)[O-])N.O |
Origin of Product |
United States |
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